molecular formula C9H13NO2 B13038754 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol

4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol

Cat. No.: B13038754
M. Wt: 167.20 g/mol
InChI Key: LERQUQVEZIFCKB-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol is a chiral organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This stereospecific compound features two defined chiral centers, designated as (1R,2S), which are critical for its interaction in biological systems and makes it a valuable building block in medicinal chemistry and pharmaceutical research . It is typically supplied as a solid and requires storage at 2-8°C to maintain stability . As a phenylethanolamine derivative, this compound serves as a key synthetic intermediate or pharmacophore in the development and study of adrenergic agents . Its structure, containing both amino and phenolic hydroxyl functional groups, allows for further chemical modifications, enabling researchers to explore structure-activity relationships. This product is intended For Research Use Only and is strictly not for personal, human, or veterinary use .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-[(1R,2S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1

InChI Key

LERQUQVEZIFCKB-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol typically involves the following steps:

    Starting Material: The synthesis begins with phenol as the starting material.

    Functional Group Introduction:

    Reaction Conditions: Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in studies related to enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of antioxidants, ultraviolet absorbers, and flame retardants.

Mechanism of Action

The mechanism of action of 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol involves its interaction with specific molecular targets and pathways. For example, it may act on adrenergic receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural and physicochemical distinctions between 4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Configuration Key Structural Features Evidence ID
This compound C₉H₁₃NO₂ 167.20 1R-amino, 2S-hydroxy Phenol ring; adjacent amino and hydroxyl
(−)-4-Hydroxynorephedrin C₉H₁₃NO₂ 167.20 2S-amino, 1R-hydroxy (positional isomer) Phenol ring; swapped amino/hydroxyl positions
4-[(2S)-2-Aminopropyl]phenol C₉H₁₃NO 151.21 2S-amino; no hydroxyl Phenol ring; lacks hydroxyl group
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile C₁₀H₁₀F₂N₂O 228.20 1S-amino, 2R-hydroxy; difluoro and nitrile Electron-withdrawing groups; nitrile substituent
Phenol,4-[(1R,2S)-1-ethyl-2-(4-methoxyphenyl)butyl]-, rel C₁₉H₂₄O₂ 284.39 1R-ethyl, 2S-(4-methoxyphenyl)butyl Methoxy group; bulky aromatic substituent
Key Observations:
  • Stereochemistry and Positional Isomerism: The target compound’s 1R-amino and 2S-hydroxy configuration contrasts with (−)-4-Hydroxynorephedrin (2S-amino, 1R-hydroxy), which may alter hydrogen-bonding patterns and receptor affinity .
  • Electronic Effects: The difluoro and nitrile substituents in 4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile introduce electron-withdrawing effects, which could modulate reactivity in catalytic applications .

Physicochemical and Pharmacological Implications

Hydrogen Bonding and Solubility:

The target compound’s adjacent amino and hydroxyl groups enable intramolecular hydrogen bonding, enhancing stability and aqueous solubility compared to 4-[(2S)-2-aminopropyl]phenol, which lacks a hydroxyl group .

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